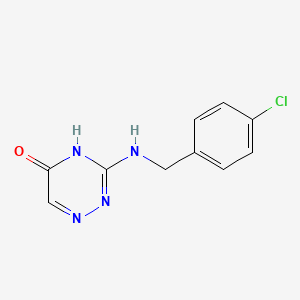

3-((4-chlorobenzyl)amino)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)methylamino]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-8-3-1-7(2-4-8)5-12-10-14-9(16)6-13-15-10/h1-4,6H,5H2,(H2,12,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAVLIRTCMUYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NN=CC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorobenzyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-chlorobenzylamine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino group of 4-chlorobenzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for temperature control, mixing, and purification helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorobenzyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Key Reactions:

- Cyclization : Involves the formation of the triazine ring through condensation reactions.

- Substitution Reactions : The chlorobenzyl group enhances lipophilicity and may influence pharmacokinetic properties.

Pharmacological Potential

Research indicates that 3-((4-chlorobenzyl)amino)-1,2,4-triazin-5(4H)-one may act as a GPR84 antagonist, which is relevant in the context of inflammatory diseases. Its interaction with biological targets is being explored through in silico docking studies that suggest effective binding to receptors involved in inflammatory processes.

Antimicrobial Activity

Compounds containing triazine moieties have been reported to exhibit diverse biological activities, including antimicrobial properties. The specific biological activities of this compound are still being characterized, but preliminary studies indicate potential applications in treating infections caused by resistant strains of bacteria.

Case Studies

Several studies have explored the synthesis and biological evaluation of triazine derivatives similar to this compound. For example:

| Study | Objective | Findings |

|---|---|---|

| Study A | Synthesis of Triazine Derivatives | Developed a series of compounds showing promising antimicrobial activity. |

| Study B | GPR84 Antagonism | Identified potential therapeutic effects in models of inflammation. |

These studies highlight the ongoing research into the pharmacological applications of triazine derivatives.

Comparison with Related Compounds

The unique chlorobenzyl substitution in this compound enhances its lipophilicity and receptor binding affinity compared to other triazines. Below is a comparison with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,2,4-Triazole | Five-membered ring with three nitrogen atoms | Known for antifungal activity |

| 3-Amino-1,2,4-triazole | Amino group substitution | Potential anti-inflammatory effects |

| 6-Benzyl-3-(4-chlorophenyl)amino-1,2,4-triazin-5(4H)-one | Contains both benzyl and chlorophenyl groups | Explored for its anticancer properties |

Mechanism of Action

The mechanism of action of 3-((4-chlorobenzyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Benzylamino Derivatives

- 6-Amino-3-((2,4-dimethoxybenzyl)amino)-1,2,4-triazin-5(4H)-one (4c): Structure: Contains electron-donating methoxy groups at positions 2 and 4 on the benzyl ring. Properties: Melting point 218–220°C; synthesized in 48% yield. Methoxy groups may increase solubility but reduce membrane permeability compared to halogenated analogs . Activity: Not explicitly reported, but methoxy groups are less likely to enhance antimicrobial or cytotoxic activity compared to halogens.

- 4-((4-Fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one (20b): Structure: Features a 4-fluorobenzylidene group and a trifluoromethyl substituent. Activity: Exhibits potent antibacterial (MIC 3.90 μg/mL against E. coli and S. aureus) and antibiofilm (87.4% inhibition) effects. The fluorine atom enhances electronegativity, improving target binding .

Thioether and Glycosyl Derivatives

- 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (12): Structure: Includes a thienylvinyl group and a hydroxypropylthio chain. Activity: Demonstrates anticancer activity, with cytotoxicity attributed to the thienyl group’s π-stacking ability and the thioether’s redox activity . Comparison: The target compound lacks sulfur-based substituents, which may reduce redox-mediated toxicity but improve stability.

Herbicidal Activity: Comparison with Metribuzin

- Metribuzin [4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one]: Structure: tert-butyl and methylthio substituents. Properties: High water solubility (1.22 mg/L) and soil persistence . Activity: Broad-spectrum herbicide inhibiting photosystem II . Comparison: The target compound’s 4-chlorobenzylamino group replaces metribuzin’s methylthio and tert-butyl groups. This substitution likely reduces water solubility but may enhance lipophilicity for improved foliar absorption.

Physicochemical and Toxicological Properties

Toxicity Trends

- Halogenated triazinones (e.g., trifluoromethyl in 20b) exhibit higher toxicity than non-halogenated analogs .

- Chlorine substituents (as in the target compound) may increase toxicity compared to methoxy groups but less than trifluoromethyl groups .

- Daphnia magna assays show triazinones with halogens are more toxic than oxazolones, suggesting the target compound’s chlorine could elevate ecotoxicological risks .

Solubility and Bioavailability

- Metribuzin’s high water solubility contrasts with the likely lower solubility of the 4-chlorobenzyl-substituted target compound due to increased hydrophobicity .

- Fluorinated analogs (e.g., 20b) balance lipophilicity and solubility, whereas the target compound’s chlorine may prioritize membrane penetration over aqueous dispersal .

Data Tables

Table 1: Key Structural Analogs and Their Properties

Table 2: Substituent Effects on Toxicity and Solubility

| Substituent Type | Example Compound | Toxicity (Relative) | Solubility |

|---|---|---|---|

| Chlorobenzylamino | Target Compound | Moderate-High | Low |

| Methoxybenzylamino | 4c | Low | Moderate |

| Trifluoromethyl | 20b | High | Moderate |

| Methylthio (Metribuzin) | Metribuzin | Low-Moderate | High (1.22 mg/L) |

Biological Activity

3-((4-chlorobenzyl)amino)-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and molecular mechanisms associated with this compound, highlighting its potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with appropriate triazine precursors. The process has been optimized to yield high purity and yield, facilitating further biological evaluations.

Key Synthetic Route

- Starting Materials : 4-chlorobenzylamine and triazine derivatives.

- Reaction Conditions : The reaction is usually carried out under controlled temperature and pH conditions to ensure optimal yields.

- Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cell lines. Notably, it has shown efficacy against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| HCT-116 | 11 | 3.1 |

| MCF-7 | 15 | 2.0 |

| HeLa | 18 | 2.5 |

These results indicate that the compound not only inhibits cell proliferation but also demonstrates selectivity towards cancerous cells over normal cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of angiogenesis. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis pathways.

Anti-Angiogenic Activity

In addition to its cytotoxic effects, studies have indicated that this compound possesses anti-angiogenic properties. This activity is crucial for preventing tumor growth and metastasis by inhibiting the formation of new blood vessels.

Case Study 1: In Vitro Evaluation

A recent study evaluated the compound's efficacy on a panel of cancer cell lines. The findings revealed a marked reduction in cell viability at concentrations as low as 10 µM. The study utilized quantitative structure–activity relationship (QSAR) models to predict the compound's behavior in biological systems.

Case Study 2: Molecular Docking Studies

Molecular docking simulations were performed to elucidate the binding affinity of the compound with target proteins such as MDM2 and VEGF. The results demonstrated strong binding interactions, suggesting potential pathways for therapeutic intervention in cancer treatment.

Q & A

Basic: What are the established synthetic routes for 3-((4-chlorobenzyl)amino)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves condensation reactions between 3-amino-1,2,4-triazole derivatives and 4-chlorobenzyl halides or aldehydes. A common approach (analogous to and ) includes:

Step 1: Reacting 3-amino-1,2,4-triazole with 4-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours.

Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Optimization Tips:

- Catalyst use (e.g., K₂CO₃ for deprotonation) improves yield .

- Solvent choice (ethanol vs. methanol) affects reaction kinetics; ethanol reduces side products .

- Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., 4-chlorobenzyl NH resonance at δ 8.2–8.5 ppm; triazine C=O at ~165 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (calculated for C₁₀H₉ClN₅O: 262.04) .

- IR Spectroscopy: Identify key functional groups (e.g., triazine C=O stretch at 1680–1700 cm⁻¹) .

- Elemental Analysis: Validate purity (>95% via CHN analysis) .

Advanced: How do structural modifications at the triazine ring influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies for triazine derivatives (e.g., ) suggest:

- Substituent Effects:

- Experimental Design:

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., fixed cell lines, incubation times) .

- Compound Purity: Validate via HPLC (≥95% purity) to exclude impurities affecting results .

- Substituent-Specific Effects: Compare activity of 4-Cl derivatives with analogs (e.g., 4-F or 4-CH₃) to isolate electronic vs. steric contributions .

- Statistical Analysis: Use ANOVA to assess significance of small efficacy differences .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Antimicrobial Activity:

- Enzyme Inhibition:

- Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .

- Cytotoxicity:

Advanced: What computational strategies support mechanistic studies of target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to targets (e.g., DHFR or EGFR kinases). Focus on H-bonding with triazine NH and π-π stacking with 4-Cl-benzyl .

- QSAR Modeling:

- MD Simulations: Assess binding stability (20 ns simulations in GROMACS) .

Basic: How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

- Conditions Tested:

- Temperature (4°C, 25°C, 40°C).

- Humidity (30%, 60%, 90% RH).

- Analytical Methods:

- HPLC (monitor degradation peaks at 3, 7, 14 days).

- FTIR to detect hydrolytic breakdown (e.g., C=O → COOH) .

- Key Parameters:

- Degradation rate (k) calculated via first-order kinetics.

Advanced: What strategies mitigate low solubility in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.